Cas no 2206-23-7 (3-Penten-1-yne (Mixture of cis/trans))

3-ペンテン-1-イン(シス/トランス混合物)は、分子式C5H6で表される不飽和炭化水素です。この化合物は、アルキン基とアルケン基を併せ持つ共役系構造が特徴で、有機合成化学において重要な中間体として利用されます。特に、シス体とトランス体の混合物として提供されるため、多様な反応条件に対応可能です。高い反応性を有し、付加反応や環化反応などの有機変換に適しています。また、共役系の特性により、特定の電子状態を要求される精密合成にも応用可能です。安定性と取り扱いの容易さから、実験室規模から工業的プロセスまで幅広く使用されています。

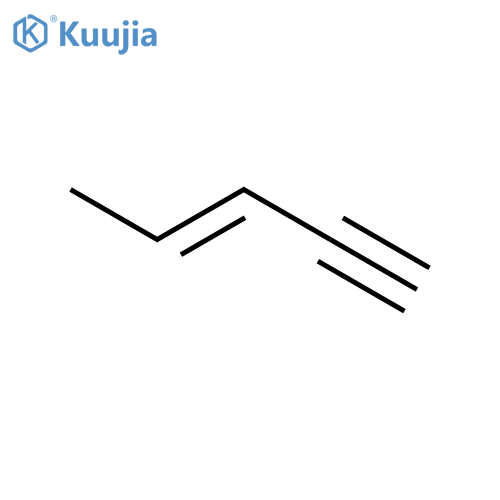

2206-23-7 structure

商品名:3-Penten-1-yne (Mixture of cis/trans)

3-Penten-1-yne (Mixture of cis/trans) 化学的及び物理的性質

名前と識別子

-

- 3-Penten-1-yne(6CI,7CI,8CI,9CI)

- 3-Penten-1-yne

- 2206-23-7

- Propenylacetylene

- trans-2-Penten-4-Yne

- 3-Penten-1-yne,(3E)-(9ci)

- AKOS006239516

- 2004-69-5

- 3-Penten-1-yne, (3E)- (9CI)

- trans-3-Penten-1-Yne

- (E)-3-Penten-1-yne

- pent-3-en-1-yne

- cis-3-Penten-1-yne

- 3-penten-1-yne, (3E)-

- 2-Penten-4-yne

- XAJOPMVSQIBJCW-SNAWJCMRSA-N

- (E)-pent-3-en-1-yne

- (3E)-pent-3-en-1-yne

- DTXSID90878775

- XAJOPMVSQIBJCW-UHFFFAOYSA-N

- CHEBI:167520

- CHEBI:167062

- (3E)-3-Penten-1-yne

- EN300-179762

- 3-Penten-1-yne, (E)-

- 3-Penten-1-yne (Mixture of cis/trans)

-

- インチ: InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+

- InChIKey: XAJOPMVSQIBJCW-SNAWJCMRSA-N

- ほほえんだ: C#C/C=C/C

計算された属性

- せいみつぶんしりょう: 66.04700

- どういたいしつりょう: 66.04695

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 69.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 0.747

- ふってん: 36.1°Cat760mmHg

- フラッシュポイント: °C

- PSA: 0.00000

- LogP: 1.19570

3-Penten-1-yne (Mixture of cis/trans) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P227430-1g |

3-Penten-1-yne (Mixture of cis/trans) |

2206-23-7 | 1g |

$ 1777.00 | 2023-09-06 | ||

| Enamine | EN300-179762-0.5g |

pent-3-en-1-yne |

2206-23-7 | 95% | 0.5g |

$613.0 | 2023-09-19 | |

| Enamine | EN300-179762-5.0g |

pent-3-en-1-yne |

2206-23-7 | 95% | 5g |

$2277.0 | 2023-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-478854-100mg |

3-Penten-1-yne (Mixture of isomers), |

2206-23-7 | 100mg |

¥2858.00 | 2023-09-05 | ||

| 1PlusChem | 1P00711Z-10g |

3-Penten-1-yne(6CI,7CI,8CI,9CI) |

2206-23-7 | 95% | 10g |

$4235.00 | 2023-12-18 | |

| Enamine | EN300-179762-1g |

pent-3-en-1-yne |

2206-23-7 | 95% | 1g |

$785.0 | 2023-09-19 | |

| 1PlusChem | 1P00711Z-5g |

3-Penten-1-yne(6CI,7CI,8CI,9CI) |

2206-23-7 | 95% | 5g |

$2877.00 | 2023-12-18 | |

| Enamine | EN300-179762-2.5g |

pent-3-en-1-yne |

2206-23-7 | 95% | 2.5g |

$1539.0 | 2023-09-19 | |

| Enamine | EN300-179762-0.1g |

pent-3-en-1-yne |

2206-23-7 | 95% | 0.1g |

$272.0 | 2023-09-19 | |

| Enamine | EN300-179762-1.0g |

pent-3-en-1-yne |

2206-23-7 | 95% | 1g |

$785.0 | 2023-05-24 |

3-Penten-1-yne (Mixture of cis/trans) 関連文献

-

Lena Ruwe,Kai Moshammer,Nils Hansen,Katharina Kohse-H?inghaus Phys. Chem. Chem. Phys. 2018 20 10780

-

Paul Kautny,Florian Gl?cklhofer,Thomas Kader,Jan-Michael Mewes,Berthold St?ger,Johannes Fr?hlich,Daniel Lumpi,Felix Plasser Phys. Chem. Chem. Phys. 2017 19 18055

-

Mingrui Wei,Tingting Zhang,Xianfeng Chen,Fuwu Yan,Guanlun Guo,Dongju Zhang RSC Adv. 2018 8 13226

-

Jordy Bouwman,Andras Bodi,Jos Oomens,Patrick Hemberger Phys. Chem. Chem. Phys. 2015 17 20508

-

Xuejun Xu,Philip D. Pacey Phys. Chem. Chem. Phys. 2005 7 326

2206-23-7 (3-Penten-1-yne (Mixture of cis/trans)) 関連製品

- 1574-40-9(cis-Penten-1-yne (contains trans isomer))

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量